

Application Notes and Protocols for ADX-10061 in Electrophysiology Studies

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Compound of Interest

Compound Name: ADX-10061

Cat. No.: B1665615

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Introduction

ADX-10061 (also known as NNC 01-0687) is a potent and selective antagonist of the dopamine D1 receptor, with a binding affinity (K_i) of 5.8 nM.[1] While originally investigated for conditions such as schizophrenia and smoking cessation, its development was discontinued.[2] [3] However, as a selective D1 antagonist, **ADX-10061** remains a valuable pharmacological tool for in vitro and ex vivo research, particularly in the field of electrophysiology. These application notes provide a comprehensive overview and detailed protocols for utilizing **ADX-10061** to investigate the role of the dopamine D1 receptor in modulating neuronal excitability and ion channel function.

Dopamine D1 receptors, predominantly coupled to Gs/olf proteins, play a critical role in regulating neuronal function by activating the adenylyl cyclase/cAMP/PKA signaling cascade. [3][4] This pathway modulates the activity of various voltage-gated ion channels, thereby influencing action potential firing, synaptic plasticity, and overall neuronal excitability.[3][5][6] Antagonism of the D1 receptor with agents like **ADX-10061** can elucidate the tonic and phasic influence of endogenous dopamine on these processes.

Data Presentation

Table 1: Chemical and Pharmacological Properties of ADX-10061

Property	Value	Reference
IUPAC Name	(5S)-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol	[3]
Molecular Formula	C ₁₉ H ₂₀ N ₂ O ₄	[3]
Molar Mass	340.379 g/mol	[3]
Mechanism of Action	Selective Dopamine D1 Receptor Antagonist	[1][7]
Binding Affinity (K _i)	5.8 nM for D1 receptor	[1]
Solubility	Please refer to the manufacturer's certificate of analysis for solubility information. It is recommended to prepare stock solutions in a suitable solvent like DMSO.	

Table 2: Expected Electrophysiological Effects of ADX-10061 in Striatal Medium Spiny Neurons (MSNs)

This table presents hypothetical data based on published effects of other D1 receptor antagonists (e.g., SCH 23390) and serves as a guide for expected outcomes when using **ADX-10061**.

Parameter	Control (aCSF)	ADX-10061 (10 μ M)	Expected Outcome	Putative Mechanism
Resting Membrane Potential (mV)	-80 ± 2	-81 ± 2	No significant change	D1 receptor antagonism has minimal effect on the resting potential of MSNs.
Action Potential Threshold (mV)	-45 ± 1.5	-40 ± 1.8	Depolarization (increase)	Blockade of D1-mediated reduction of voltage-gated sodium current amplitude.[8]
Spike Firing Frequency (Hz) at +150 pA	15 ± 3	10 ± 2.5	Decrease	Overall decrease in neuronal excitability due to increased action potential threshold.[9]
Up-State Amplitude (mV)	15 ± 2	10 ± 2	Decrease	Reduction of D1-mediated enhancement of persistent sodium and calcium currents. [9]
Voltage-gated Na ⁺ Current (pA)	-2500 ± 300	-2000 ± 250	Decrease in amplitude	Antagonism of D1/PKA-dependent phosphorylation and modulation of sodium channels.[8]

Delayed Rectifier K ⁺ Current (pA)	1500 ± 200	1800 ± 220	Increase in amplitude	Blockade of D1/PKA- mediated inhibition of potassium channels.[5]
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Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Acutely Dissociated Neurons or Brain Slices

This protocol describes the methodology for performing whole-cell patch-clamp recordings to investigate the effects of **ADX-10061** on neuronal intrinsic properties and voltage-gated currents.

1. Preparation of Solutions:

- Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgCl₂, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.
- Intracellular Solution (for current-clamp): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
- Intracellular Solution (for voltage-clamp, K⁺ currents): Same as above.
- Intracellular Solution (for voltage-clamp, Na⁺ currents): (in mM) 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
- **ADX-10061** Stock Solution: Prepare a 10 mM stock solution of **ADX-10061** in DMSO. Store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.

2. Brain Slice or Dissociated Neuron Preparation:

- Follow standard laboratory procedures for the preparation of acute brain slices (e.g., from striatum or prefrontal cortex) or for the enzymatic and mechanical dissociation of neurons. [\[10\]](#)

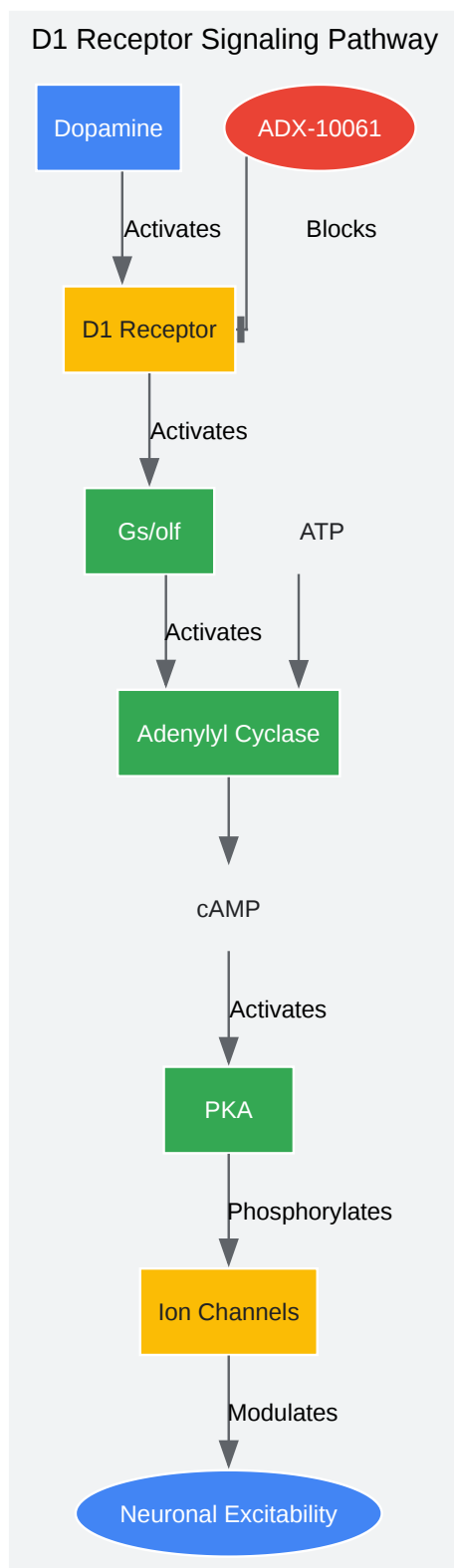
3. Electrophysiological Recording:

- Transfer a brain slice or coverslip with dissociated neurons to the recording chamber on the microscope stage.
- Continuously perfuse the chamber with oxygenated aCSF at a rate of 1.5-2 mL/min.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[\[7\]](#)
- Establish a gigaseal (>1 GΩ) with a target neuron and then apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[\[7\]](#)
- For Current-Clamp Recordings:
 - Record the resting membrane potential.
 - Apply a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments) to elicit voltage responses and action potentials.
 - Analyze changes in action potential threshold, firing frequency, and membrane potential dynamics.
- For Voltage-Clamp Recordings:
 - Hold the neuron at a specific membrane potential (e.g., -70 mV).
 - Apply voltage steps to isolate and record specific ion currents (e.g., a depolarizing step to +10 mV to record voltage-gated sodium and potassium currents).
 - Use appropriate voltage protocols and pharmacological blockers (e.g., tetrodotoxin for Na⁺ currents, TEA for K⁺ currents) to isolate the current of interest.
 - Analyze changes in current amplitude, kinetics, and voltage-dependence.

4. Application of **ADX-10061**:

- After obtaining a stable baseline recording in aCSF, switch the perfusion to aCSF containing the desired concentration of **ADX-10061** (e.g., 10 μ M).
- Allow the drug to perfuse for several minutes to reach equilibrium before recording the effects.
- A washout step with aCSF can be performed to assess the reversibility of the drug's effects.

Mandatory Visualizations





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